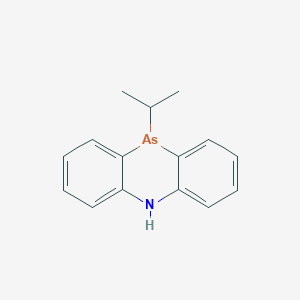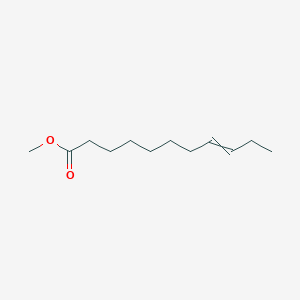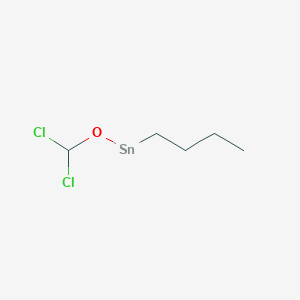
Butyl(dichloromethoxy)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl(dichloromethoxy)stannane is an organotin compound characterized by the presence of butyl, dichloromethoxy, and stannane groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly due to their ability to participate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Butyl(dichloromethoxy)stannane can be synthesized through the reaction of butylstannane with dichloromethoxy reagents under controlled conditions. The reaction typically involves the use of a solvent such as toluene and may require a catalyst to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the compound. The use of automated systems and advanced analytical techniques helps in optimizing the production process.
化学反应分析
Types of Reactions
Butyl(dichloromethoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its hydride form.
Substitution: The dichloromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminium hydride for reduction, and various oxidizing agents for oxidation. Substitution reactions often require the presence of a catalyst and specific reaction conditions such as temperature and pressure.
Major Products Formed
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products have significant applications in organic synthesis and industrial processes.
科学研究应用
Butyl(dichloromethoxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrostannation processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of butyl(dichloromethoxy)stannane involves its ability to participate in radical reactions. The compound can generate stannyl radicals, which can then interact with other molecules to form new chemical bonds. This property makes it a valuable reagent in organic synthesis.
相似化合物的比较
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions.
Trimethyltin chloride: Known for its applications in organic synthesis and industrial processes.
Dibutyltin oxide: Used in the production of polymers and as a catalyst in various chemical reactions.
Uniqueness
Butyl(dichloromethoxy)stannane is unique due to its specific combination of butyl and dichloromethoxy groups, which impart distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
56734-62-4 |
|---|---|
分子式 |
C5H10Cl2OSn |
分子量 |
275.75 g/mol |
IUPAC 名称 |
butyl(dichloromethoxy)tin |
InChI |
InChI=1S/C4H9.CHCl2O.Sn/c1-3-4-2;2-1(3)4;/h1,3-4H2,2H3;1H;/q;-1;+1 |
InChI 键 |
CIEZXWWALHRIHO-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn]OC(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


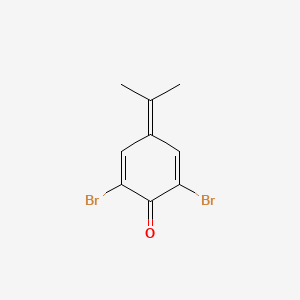
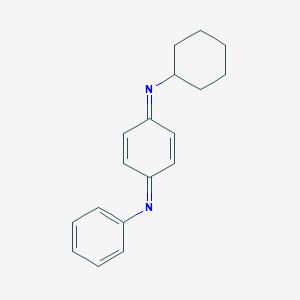
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)

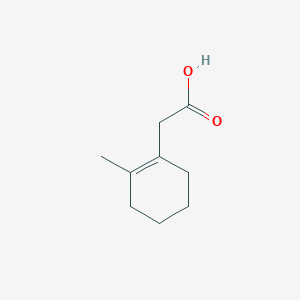
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
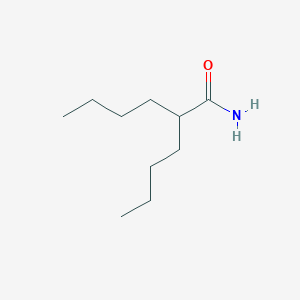
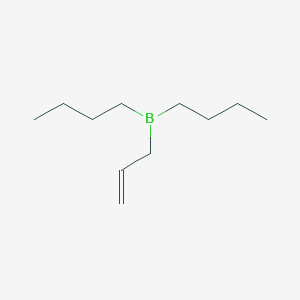
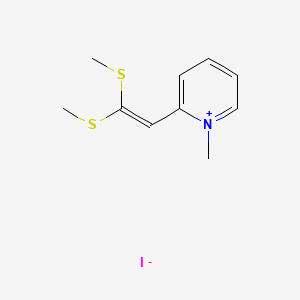
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)

